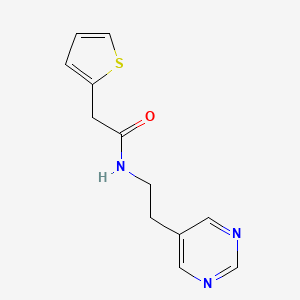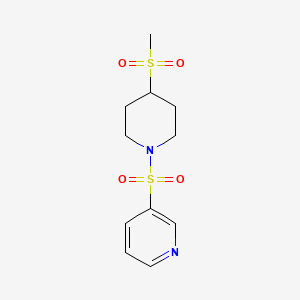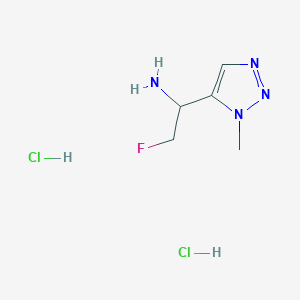
N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as PETAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PETAA belongs to the class of heterocyclic compounds and has a molecular formula of C13H12N4OS.
Applications De Recherche Scientifique
Pyrimidine Analogues in Medicinal Chemistry
Pyrimidine analogs are known for their anticancer, anti-HIV, antifungal, and antibacterial activities. These compounds, bearing pyrimidine heterocycles, are prevalent in many medicinal drugs. Research into pyrimidine analogs has led to the synthesis and biological activity assessment of potential compounds, offering insight into clinically approved drugs and broad-spectrum activities of pyrimidine analogs. This underscores the scaffold's attractiveness for discovering newer drugs due to its anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial activities (JeelanBasha & Goudgaon, 2021).
Thiophene Derivatives and Carcinogenic Evaluation
Thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies aimed at understanding the biological activity of thiophene derivatives and their possible effects as carcinogens. The evaluations, including in vitro assays like the Ames test and cell-transformation assays, indicate potential carcinogenicity, although the overall chemical and biological behavior casts doubt on their ability to elicit tumors in vivo. This research contributes to the understanding of thiophene's role in drug design and its potential risks (Ashby et al., 1978).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the importance of pyrimidine cores in medicinal and pharmaceutical industries. These scaffolds, known for their bioavailability and broad synthetic applications, have been developed using various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. The synthesis of these compounds shows the versatility of pyrimidine in drug development and the potential for creating lead molecules (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(6-11-2-1-5-17-11)15-4-3-10-7-13-9-14-8-10/h1-2,5,7-9H,3-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRHGHESRZETD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)



![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)
![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)


![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)


![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)
